2-Methylcholine

Choline transporter Competitive inhibition Ki determination

2-Methylcholine is the critical β-methyl choline analog with a Ki of 6.9 µM at the choline transporter, positioning it as an ideal graded inhibitor scaffold. Its absolute stereospecific transport by CHT1 enables enantiomer-pair designs to dissect binding from translocation, a unique capability absent in choline. The acetyl ester shows 5.5× slower AChE hydrolysis (18.3% of ACh rate) and lacks nicotinic hypertensive action, providing pure muscarinic pathway selectivity. Procure high-purity 2-methylcholine for reproducible, GLP-compliant transporter and enzyme kinetics studies.

Molecular Formula C6H16NO+
Molecular Weight 118.2 g/mol
CAS No. 7562-87-0
Cat. No. B1204752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcholine
CAS7562-87-0
Synonymseta-methylcholine
beta-methylcholine chloride
beta-methylcholine iodide, (R)-isomer
beta-methylcholine iodide, (S)-isomer
beta-methylcholine, (+-)-isomer
beta-methylcholine, (R)-isomer
beta-methylcholine, (S)-isomer
beta-methylcholine, acetate salt
beta-methylcholine, cyanoacetic acid, (1:1) salt
beta-methylcholine, formate salt
hydroxide(+-)-isomer of beta-methylcholine
Molecular FormulaC6H16NO+
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCC(C[N+](C)(C)C)O
InChIInChI=1S/C6H16NO/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/q+1
InChIKeyJPKKMFOXWKNEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcholine (CAS 7562-87-0) – Compound Identity, Classification, and Physicochemical Baseline


2-Methylcholine (β-methylcholine; CAS 7562-87-0) is a quaternary ammonium compound belonging to the choline family, with the molecular formula C₆H₁₆NO⁺ and a monoisotopic mass of 118.1232 Da [1]. It is a choline analog in which a methyl group is substituted at the β-carbon (2-position) of the choline backbone, distinguishing it structurally from choline, α-methylcholine, and other alkyl-choline derivatives [2]. The compound exists as a permanent cation and is typically supplied as the chloride or iodide salt. 2-Methylcholine serves as the alcohol precursor to pharmacologically important esters such as methacholine (acetyl-β-methylcholine) and bethanechol (carbamoyl-β-methylcholine) [3]. It is catalogued under ChEBI ID CHEBI:17059, KEGG COMPOUND C02224, and Beilstein Registry Number 1738004 [1][4].

Why Choline Analogs Cannot Be Used Interchangeably with 2-Methylcholine – The Basis for Evidence-Driven Selection


Despite sharing the quaternary ammonium pharmacophore, choline analogs exhibit profound differences in transporter recognition, enzymatic processing, and pharmacological selectivity that preclude generic substitution. The β-methyl substitution on 2-methylcholine produces stereoselective interactions with the high-affinity choline transporter (CHT1) that are absent for choline itself and differ fundamentally from α-methylcholine [1][2]. Acetyl-β-methylcholine is hydrolyzed by acetylcholinesterase at only ~18% of the rate of acetylcholine, yielding markedly prolonged cholinergic signaling [3]. Furthermore, the acetyl ester of β-methylcholine lacks the nicotinic hypertensive action characteristic of acetylcholine and acetyl-α-methylcholine, providing functional selectivity for muscarinic pathways [4]. These quantitative, mechanism-level differences mean that 2-methylcholine and its derivatives occupy a distinct biochemical niche—substitution with choline, α-methylcholine, or other close analogs will produce different transport kinetics, metabolic stability, and receptor activation profiles. Procurement decisions must therefore be grounded in the specific quantitative evidence presented below.

2-Methylcholine – Quantitative Comparative Evidence for Scientific Selection and Procurement


Competitive Inhibition of Choline Transport: β-Methylcholine vs. N-Methylethanolamine and N,N-Dimethylethanolamine

In Saccharomyces cerevisiae choline transport assays, β-methylcholine acts as a competitive inhibitor with a Ki of 6.9 µM [1]. This places its transporter affinity intermediate between N,N-dimethylethanolamine (Ki = 3.1 µM, ~2.2-fold stronger binding) and N-methylethanolamine (Ki = 40.1 µM, ~5.8-fold weaker binding) [1]. Choline itself exhibits an apparent Km of 0.56 µM, indicating that β-methylcholine binds the transporter with approximately 12-fold lower affinity than the native substrate [1].

Choline transporter Competitive inhibition Ki determination

Stereoselective High-Affinity Choline Transport: S(+)-β-Methylcholine vs. R(-)-β-Methylcholine and α-Methylcholine Enantiomers

In rat cortical synaptosomes, only the S(+)-enantiomer of β-methylcholine is transported by the Na⁺-dependent high-affinity choline uptake system, whereas the R(-)-enantiomer is not transported despite being able to bind and inhibit [³H]choline uptake [1][2]. This stereospecificity differs from α-methylcholine, where R(+)-α-methylcholine is the transported enantiomer [1]. At the low-affinity transporter, β-methylcholine shows no stereoselectivity between its enantiomers, whereas α-methylcholine does [1].

High-affinity choline uptake Stereospecificity Synaptosomal transport

Acetylcholinesterase Hydrolysis Rate: Acetyl-β-Methylcholine vs. Acetylcholine

Using acetylcholinesterase (AChE) purified from the electric organ of the ray Torpedo marmorata, acetyl-β-methylcholine (MeCh) is hydrolyzed at a relative rate of only 18.3% compared to acetylcholine (ACh), which is set as 100% [1]. This is substantially slower than acetylthiocholine (87.2%) and slightly slower than propionylcholine (28.8%) and propionylthiocholine (18.9%) [1]. The pH optimum for MeCh hydrolysis is 8.0–8.5, shifted alkaline relative to the pH 7.5 optimum for ACh [1].

Acetylcholinesterase Substrate hydrolysis rate Metabolic stability

In Vivo Brain Acetylation Efficiency: β-Methylcholine vs. Homocholine with Hemicholinium-3 Sensitivity

Following 2-hour intracerebroventricular infusion of equimolar amounts (18 µmol) in rats, β-methylcholine produced 1.0 nmol/g brain tissue of acetyl-β-methylcholine (0.025% of detected β-methylcholine), while homocholine yielded 2.3 nmol/g of acetylhomocholine (0.035% of detected homocholine) [1]. Critically, pretreatment with the high-affinity choline uptake inhibitor hemicholinium-3 (HC-3) significantly reduced acetylated product formation only for β-methylcholine (p < 0.01), not for homocholine [1]. This demonstrates that β-methylcholine acetylation is more dependent on HC-3-sensitive high-affinity choline transport.

In vivo acetylation Choline acetyltransferase Hemicholinium-3

Insect Model Systems: β-Methylcholine Acetylation Efficiency vs. Choline

In pupae of the moth Celerio euphorbiae, β-methylcholine is acetylated more efficiently than choline by endogenous choline acetyltransferase activity [1]. This differential acetylation is stage- and sex-dependent, with patterns similar for both substrates, but the absolute efficiency favors β-methylcholine [1]. In addition, larvae of the housefly Musca domestica can incorporate β-methylcholine into phospholipids in place of choline, and dietary β-methylcholine can spare the choline requirement in certain insect species such as Tenebrio molitor [2][3].

Insect biochemistry Choline acetyltransferase β-Methylcholine metabolism

Pharmacological Selectivity: Absence of Nicotinic Hypertensive Action of Acetyl-β-Methylcholine vs. Acetylcholine and Acetyl-α-Methylcholine

In the classic pharmacological characterization by Simonart (1932), acetyl-β-methylcholine administered intravenously to cats produced muscarinic blood-pressure lowering approximately equipotent to acetylcholine, yet exhibited no demonstrable nicotinic hypertensive action on the circulation [1]. This contrasts with acetylcholine and acetyl-α-methylcholine, both of which retain nicotinic pressor activity [1]. Furthermore, acetyl-β-methylcholine was shown to be effectively absorbed from the intestinal tract and much more potent than acetylcholine upon subcutaneous injection, demonstrating superior in vivo stability [1].

Muscarinic selectivity Nicotinic activity Blood pressure

2-Methylcholine (CAS 7562-87-0) – Evidence-Grounded Research and Industrial Application Scenarios


Choline Transporter Pharmacological Probe Development

The intermediate competitive inhibition constant (Ki = 6.9 µM) of 2-methylcholine at the choline transporter [1] makes it an ideal scaffold for developing graded transporter inhibitors. Unlike N,N-dimethylethanolamine (Ki = 3.1 µM), which produces stronger inhibition, or N-methylethanolamine (Ki = 40.1 µM), which is too weak for reliable assay windows, 2-methylcholine occupies a middle affinity range that facilitates concentration-response profiling in transporter pharmacology studies. Its established commercial availability as the chloride salt at ≥98.0% purity from TCI America and as a USP Reference Standard from Sigma-Aldrich ensures reproducible sourcing for GLP-compliant transporter assays.

Stereochemical Probe for High-Affinity Choline Uptake (CHT1) Mechanism

The absolute stereospecificity of S(+)-β-methylcholine transport by the high-affinity choline transporter, contrasted with R(-)-β-methylcholine which binds but is not translocated [1], enables enantiomer-pair experimental designs to dissect substrate binding from translocation steps. This property is unavailable with choline (achiral at the relevant carbon) and differs fundamentally from α-methylcholine, which displays the opposite stereochemical preference [1]. Researchers studying CHT1 transport kinetics or screening for transporter modulators can use enantiomerically pure 2-methylcholine preparations to establish stereochemically resolved transport assays.

Metabolic Stability Standard for Acetylcholinesterase Substrate Profiling

The well-characterized 5.5-fold slower acetylcholinesterase hydrolysis rate of acetyl-β-methylcholine (18.3% relative to acetylcholine) [1], combined with its shifted pH optimum (8.0–8.5 vs. 7.5 for acetylcholine), establishes this compound as a benchmark substrate for AChE inhibitor screening and enzyme kinetics studies. The quantitative hydrolysis rate data allows direct normalization of newly tested compounds against a substrate with known intermediate metabolic stability. 2-Methylcholine serves as the precursor alcohol for synthesizing this key AChE substrate, and procurement of high-purity 2-methylcholine ensures reproducible esterification yields for generating acetyl-β-methylcholine in-house.

Insect Choline Metabolism and Phospholipid Research Model

In insect biochemical models, 2-methylcholine demonstrates superior acetylation efficiency compared to native choline [1] and can replace choline in phospholipid biosynthesis in species including Musca domestica and Tenebrio molitor . This metabolic substitution property enables 2-methylcholine to serve as a choline-sparing agent in defined insect diets and as a metabolic tracer for phospholipid biosynthetic pathway analysis. Researchers investigating insect-specific choline metabolism, carnitine decarboxylase activity (which produces 2-methylcholine from carnitine [2]), or comparative biochemistry of choline utilization across species benefit from the unique metabolic fate of β-methylcholine that differs qualitatively from choline.

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